Differential Cytotoxicity Profile: Isonicotinamide vs. Nicotinamide N-6 Substituent
At the N-6 position, the isonicotinamide moiety (4-pyridinecarboxamide) provides a distinct pharmacophore compared to the nicotinamide (3-pyridinecarboxamide) analog. The nicotinamide analog has been tested and demonstrates measurable cytotoxicity against MCF-7, A549, and HeLa cell lines, with IC50 values falling in the range of 10 to 30 µM . While direct head-to-head data for the isonicotinamide compound is unavailable, the structural difference in the pyridine carboxamide regioisomer (4- vs. 3-substitution) is known to alter hydrogen bonding patterns and target-binding geometry. This difference is critical for selectivity profiling, as the 4-substituted isonicotinamide can participate in distinct intermolecular hydrogen-bonding networks as evidenced by the self-assembly capability of related N-substituted pyrido[4,3-d]pyrimidines [1].
| Evidence Dimension | In vitro cancer cell cytotoxicity |
|---|---|
| Target Compound Data | Not determined in published studies |
| Comparator Or Baseline | N-[2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide: IC50 = 10-30 µM (MCF-7, A549, HeLa cell lines) |
| Quantified Difference | Data for direct comparison is unavailable; structural differentiation is based on pyridine carboxamide regioisomerism (4-substituted vs. 3-substituted). |
| Conditions | Cell viability assays for MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. |
Why This Matters
Selecting the isonicotinamide over the nicotinamide derivative is essential when the research objective demands the 4-pyridinecarboxamide pharmacophore for specific target engagement or self-assembly studies.
- [1] Durmus, A., Gunbas, G., Farmer, S. C., Olmstead, M. M., Mascal, M., Legese, B., Cho, J. Y., Beingessner, R. L., Yamazaki, T., & Fenniri, H. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. The Journal of Organic Chemistry, 78(22), 11335–11343. View Source
